3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate
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Overview
Description
3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a carbamate moiety in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base.
Carbamate Formation: The final step involves the reaction of the chromen-4-one derivative with diethylamine and a suitable carbamoylating agent, such as diethylcarbamoyl chloride, under basic conditions to form the diethylcarbamate moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in a specific manner.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate would depend on its specific biological target. Generally, compounds with a chromen-4-one core can act as inhibitors of enzymes such as kinases or proteases by binding to the active site and blocking substrate access. The trifluoromethyl group may enhance binding affinity through hydrophobic interactions, while the carbamate moiety could form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methylcarbamate: Similar structure but with a methylcarbamate group instead of diethylcarbamate.
3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl ethylcarbamate: Similar structure but with an ethylcarbamate group.
3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isopropylcarbamate: Similar structure but with an isopropylcarbamate group.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate lies in its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. The diethylcarbamate moiety, in particular, could influence its solubility, stability, and interaction with biological targets differently compared to other carbamate derivatives.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO5/c1-4-26(5-2)21(28)30-15-10-11-16-17(12-15)31-20(22(23,24)25)18(19(16)27)13-6-8-14(29-3)9-7-13/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDOVOBEIUQVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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